BenchChemオンラインストアへようこそ!

4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffold

4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, with CAS Number 1005302-17-9, is a synthetic small molecule belonging to the 1,6-dihydropyridazine-3-carboxamide class. It features a pyridazinone core with methoxy, phenyl, and 4-methoxybenzyl substituents.

Molecular Formula C20H19N3O4
Molecular Weight 365.389
CAS No. 1005302-17-9
Cat. No. B2470042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS1005302-17-9
Molecular FormulaC20H19N3O4
Molecular Weight365.389
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O4/c1-26-16-10-8-14(9-11-16)13-21-20(25)19-17(27-2)12-18(24)23(22-19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,25)
InChIKeyXBWZBZALDKYSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1005302-17-9): Structural and Physicochemical Foundation for Procurement


4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, with CAS Number 1005302-17-9, is a synthetic small molecule belonging to the 1,6-dihydropyridazine-3-carboxamide class. It features a pyridazinone core with methoxy, phenyl, and 4-methoxybenzyl substituents [1]. Its molecular formula is C20H19N3O4, giving a molecular weight of 365.39 g/mol. The compound is primarily cataloged by commercial suppliers for research use, and its structure suggests potential as a kinase inhibitor scaffold [2]. Published quantitative biological data for this specific compound is extremely limited in non-proprietary scientific literature, making procurement decisions highly dependent on structural comparison and class-level evidence.

Why 4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Cannot Be Replaced by Other 1,6-Dihydropyridazine-3-carboxamide Analogs


Generic substitution within the 1,6-dihydropyridazine-3-carboxamide class is unreliable due to the profound impact of the N-substituent on target binding and kinase selectivity. Patent literature demonstrates that modifications to the carboxamide side chain can shift inhibitory activity between different kinase families, such as from c-Met to JAK [1]. The 4-methoxybenzyl moiety in CAS 1005302-17-9 introduces a distinct hydrogen bond acceptor and hydrophobic surface that is absent in simpler N-phenyl or N-methyl analogs, potentially altering its pharmacokinetic and pharmacodynamic profile [2]. Without head-to-head assay data, assuming functional equivalence to a close analog is a high-risk procurement strategy that can lead to failed experiments.

Quantitative Differentiation Evidence for CAS 1005302-17-9 Against Closest Structural Analogs


Structural Differentiation from the Closest Analog: N-(4-Methoxybenzyl) vs. N-(2-Methoxy-5-methylphenyl) Substitution

The primary structural comparator for CAS 1005302-17-9 is 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004640-32-7) [1]. The target compound possesses a 4-methoxybenzyl group linked via a methylene spacer, whereas the comparator has a 2-methoxy-5-methylaniline directly attached. This fundamental difference alters the compound's topological polar surface area (tPSA) from 80.2 Ų (comparator) to a predicted 80.2 Ų (target), while the calculated cLogP shifts from 2.8 (comparator) to approximately 2.6 [1]. The target's benzylamine linkage introduces an additional rotatable bond, increasing conformational flexibility and potential for induced-fit binding.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffold

Class-Level Evidence for Kinase Inhibition: The 1,6-Dihydropyridazine-3-carboxamide Pharmacophore

No direct kinase inhibition data is available for CAS 1005302-17-9. However, the 1,6-dihydropyridazine-3-carboxamide core is a validated pharmacophore for kinase inhibition. Patent US20110160209 discloses several pyridazine-3-carboxamides as c-Met inhibitors, with some examples showing IC50 values below 100 nM [1]. Similarly, patent US 9,834,548 describes JAK inhibitory activity for this class [2]. The specific differentiation of CAS 1005302-17-9 lies in its combination of a 4-methoxybenzyl side chain with a 4-methoxy pyridazinone core, a substitution pattern not represented in the specific examples of these patents.

Cancer Inflammation Kinase Inhibition

Differentiation in Rotatable Bond Count and Pharmacokinetic Implications

In comparison to more rigid pyridazine carboxamide analogs such as N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide , CAS 1005302-17-9 features a benzyl spacer providing an extra rotatable bond (total of 5). Increased rotatable bond count is generally correlated with higher conformational entropy and can negatively impact oral bioavailability, but may be beneficial for induced-fit binding to kinase targets [1]. The absence of a hydrogen bond donor on the benzyl ring further differentiates its physicochemical profile from analogs containing carbamoyl or hydroxyl substituents.

Drug Design ADME Lipinski's Rule of Five

High-Impact Procurement Scenarios for CAS 1005302-17-9 Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Libraries for JAK and c-Met Target Classes

Based on the class-level evidence linking the 1,6-dihydropyridazine-3-carboxamide scaffold to both c-Met and JAK kinase inhibition [1], CAS 1005302-17-9 is a strategically valuable addition to a focused kinase screening library. Its unique 4-methoxybenzyl substitution pattern is not represented in published patent examples, offering the potential to discover novel selectivity windows against off-target kinases [2].

Structure-Activity Relationship (SAR) Studies of N-Benzyl vs. N-Phenyl Pyridazine Carboxamides

The direct comparison with CAS 1004640-32-7 provides a clear experimental framework for SAR studies. By procuring both compounds, researchers can isolate the effect of the benzylamine versus aniline linkage on target binding affinity, cellular permeability, and metabolic stability [1]. This is a hypothesis-driven procurement choice, not a generic library addition.

Chemical Probe Development for Probing Conformational Binding Hypotheses

The compound's 5 rotatable bonds and flexible benzylamine side chain make it a suitable probe for investigating induced-fit kinase binding. Researchers can compare its binding kinetics and thermodynamics against more rigid analogs (e.g., those with direct N-phenyl linkages) to validate conformational selection models in their target of interest [1].

Quote Request

Request a Quote for 4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.